3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine
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Overview
Description
3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a triazoloazepine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Triazoloazepine Moiety: The triazoloazepine moiety is introduced via a cyclization reaction involving an appropriate precursor, such as an azepine derivative, under controlled temperature and pressure conditions.
Final Coupling: The final step involves coupling the triazoloazepine moiety with the pyrazole ring using a suitable coupling agent, such as a carbodiimide, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halides, amines; polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The triazoloazepine moiety may play a crucial role in binding to these targets, while the pyrazole ring contributes to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the triazoloazepine moiety, resulting in different chemical and biological properties.
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylamine: Lacks the pyrazole ring, leading to distinct reactivity and applications.
Uniqueness
The uniqueness of 3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not observed in the individual components.
Properties
Molecular Formula |
C14H22N6 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H22N6/c1-9-13(15)10(2)20(18-9)11(3)14-17-16-12-7-5-4-6-8-19(12)14/h11H,4-8,15H2,1-3H3 |
InChI Key |
GADWJGZYNFCJID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C2=NN=C3N2CCCCC3)C)N |
Origin of Product |
United States |
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